molecular formula C10H12FN B1408572 ((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanamine CAS No. 681806-71-3

((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanamine

Cat. No.: B1408572
CAS No.: 681806-71-3
M. Wt: 165.21 g/mol
InChI Key: UVDRNDBQMYYRKX-UWVGGRQHSA-N
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Description

((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanamine is a chiral cyclopropane derivative featuring a fluorine atom at the 2-position of the cyclopropane ring and a phenyl group at the 1-position. The compound’s stereochemistry (rel- configuration) and substituent arrangement confer unique physicochemical and pharmacological properties. Cyclopropylmethanamines are widely studied for their structural rigidity, which enhances binding affinity to biological targets such as serotonin receptors .

Properties

IUPAC Name

[(1R,2S)-2-fluoro-1-phenylcyclopropyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN/c11-9-6-10(9,7-12)8-4-2-1-3-5-8/h1-5,9H,6-7,12H2/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVDRNDBQMYYRKX-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(CN)C2=CC=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@]1(CN)C2=CC=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropanation via Asymmetric CBS Reduction

Overview:
One prominent approach involves the asymmetric reduction of cyclopropyl ketone precursors using Corey–Bakshi–Shibata (CBS) catalysts. This method allows stereoselective formation of the cyclopropane ring with high enantioselectivity.

Procedure:

  • Starting from a suitable phenyl-substituted cyclopropyl ketone (e.g., a cyclopropyl phenyl ketone derivative), the CBS reduction employs a chiral oxazaborolidine catalyst.
  • The reduction is performed with borane-tetrahydrofuran (BH3·THF) as the hydride source, under inert atmosphere.
  • The reaction yields the (1R,2S)-stereoisomer with enantiomeric excess (ee) often exceeding 90%.

Research Data:

Step Reagents Conditions Yield Enantiomeric Excess Reference
Reduction CBS catalyst + BH3·THF Room temperature, 12-24 h 85-95% >90% ee CN104974017B

Notes:

  • The stereoselectivity is controlled by the chiral catalyst.
  • The process is scalable and environmentally friendly due to mild conditions.

Cyclopropanation via Carbenoid Addition

Overview:
This method involves the Simmons–Smith cyclopropanation, which uses diiodomethane and a zinc-copper couple to generate a carbenoid that adds across alkenes.

Procedure:

  • An alkene precursor bearing phenyl and other substituents is subjected to cyclopropanation using diiodomethane and a zinc-copper couple in diethyl ether.
  • The reaction proceeds at low temperature (-20°C to 0°C) to control stereochemistry.

Research Data:

Step Reagents Conditions Yield Diastereoselectivity Reference
Cyclopropanation Diiodomethane + Zn-Cu -20°C, 4-8 h 70-85% Moderate diastereoselectivity Patent CN104974017B

Notes:

  • Stereoselectivity can be influenced by substrate geometry.
  • Suitable for substrates with terminal alkenes.

Synthesis via Cyclopropane Formation from Phenylacetic Acid Derivatives

Overview:
An alternative involves converting phenylacetic acid derivatives into cyclopropanes through a sequence of transformations, including halogenation, diazotization, and ring closure.

Procedure:

  • Phenylacetic acid derivatives are converted into corresponding diazides, which upon thermal or photolytic conditions undergo ring closure to form cyclopropanes.
  • Subsequent functionalization introduces the fluorine atom at the desired position.

Research Data:

Step Reagents Conditions Yield Notes Reference
Cyclopropanation Diazide intermediates Heat or UV light 60-75% Requires careful control Patent US10407381B2

Notes:

  • This method is more complex but allows for functional group tolerance.

Fluorination Strategies

Overview:
Incorporation of fluorine, especially at the 2-position of the cyclopropyl ring, is achieved via nucleophilic or electrophilic fluorination of cyclopropane intermediates.

Procedure:

  • Use of Selectfluor or similar electrophilic fluorinating agents on cyclopropane precursors.
  • Alternatively, nucleophilic fluorination employs diethylaminosulfur trifluoride (DAST).

Research Data:

Step Reagents Conditions Yield Notes Reference
Fluorination Selectfluor Room temperature, 2-4 h 65-80% Site-selective fluorination Patent CN104974017B

Notes:

  • The fluorination step is critical for achieving the desired fluorinated stereochemistry.

Final Amine Functionalization

Overview:
Conversion of the cyclopropane core into the methanamine derivative involves nucleophilic substitution or reductive amination.

Procedure:

  • Nucleophilic amination using ammonia or primary amines under basic conditions.
  • Reductive amination with formaldehyde and reducing agents (e.g., sodium cyanoborohydride).

Research Data:

Step Reagents Conditions Yield Reference
Amination NH3 or primary amines Reflux, 24 h 75-85% Patent US10407381B2

Notes:

  • Protecting groups may be necessary to prevent side reactions.

Summary Table of Preparation Methods

Method Key Reagents Stereoselectivity Advantages Limitations References
CBS asymmetric reduction Chiral oxazaborolidine + BH3·THF >90% ee High stereocontrol, scalable Requires chiral catalyst ,
Carbenoid cyclopropanation Diiodomethane + Zn-Cu Moderate Widely used, versatile Diastereoselectivity issues
Phenylacetic acid derivatives Diazides Moderate Functional group tolerance Multi-step, complex
Fluorination strategies Selectfluor, DAST Site-specific Precise fluorination Reagent-sensitive

Chemical Reactions Analysis

Types of Reactions: ((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or amine sites, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products: The major products formed from these reactions include ketones, carboxylic acids, alcohols, and various substituted derivatives.

Scientific Research Applications

Chemistry: ((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanamine is used as a building block in the synthesis of complex organic molecules. Its unique structural features make it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.

Biology: In biological research, this compound is used to study the effects of fluorine substitution on the biological activity of cyclopropyl-containing compounds. It serves as a model compound for investigating enzyme-substrate interactions and metabolic pathways.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its chiral nature and structural features make it a candidate for the development of drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and specialty chemicals. Its unique properties contribute to the development of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of ((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and the cyclopropyl ring influences the compound’s binding affinity and selectivity. The compound may act as an inhibitor or activator of specific biological pathways, depending on its structural features and the nature of the target.

Comparison with Similar Compounds

Fluorinated cyclopropylmethanamines

Phenyl-substituted cyclopropylmethanamines

Chiral cyclopropylmethanamine derivatives

Below is a detailed analysis supported by evidence from diverse sources:

Structural and Functional Analogues

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Molecular Weight (g/mol) Key Pharmacological/Physicochemical Notes Source
((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanamine (Target) 2-F, 1-Ph 179.22 (calculated) Structural rigidity enhances receptor binding; fluorine improves metabolic stability. -
(+)-((1S,2S)-2-(5-Fluoro-2-(2-fluoroethoxy)phenyl)cyclopropyl)methanamine Hydrochloride 5-F, 2-F-ethoxy-Ph 318.77 Potent 5-HT2C agonist (EC50 = 3.2 nM); selective over 5-HT2A/2B (>100-fold). High brain penetration in mice.
rac-[(1R,2S)-2-Cyclohexylcyclopropyl]methanamine Hydrochloride Cyclohexyl 215.73 Reduced aromatic interactions; cyclohexyl group increases lipophilicity (logP ~2.5). Discontinued due to poor solubility.
[(1R,2S)-1-Methyl-2-phenylcyclopropyl]methanamine Hydrochloride 1-Me, 2-Ph 193.68 Methyl substitution introduces steric hindrance; lowers 5-HT2C affinity (EC50 = 120 nM).
rac-[(1R,2S)-2-(Trifluoromethyl)cyclopropyl]methanamine Hydrochloride 2-CF3 202.64 Trifluoromethyl group enhances metabolic resistance but reduces aqueous solubility (<1 mg/mL).

Pharmacological Comparison

Receptor Selectivity

  • Target Compound: Limited direct data, but fluorinated phenylcyclopropylmethanamines generally exhibit 5-HT2C selectivity. Fluorine at the 2-position may mimic oxygen’s electronic effects in ligands like lorcaserin .
  • Compound (+)-16d: Demonstrated 5-HT2C agonism with EC50 = 3.2 nM and negligible activity at 5-HT2A/2B receptors. Normalized calcium flux assays showed >90% efficacy compared to serotonin .
  • Methyl-Substituted Analogues : Reduced potency (EC50 >100 nM) due to steric clashes in the receptor’s orthosteric pocket .

In Vivo Efficacy

  • Compound (+)-16d : At 3 mg/kg (i.p.), reduced hyperlocomotion in amphetamine-challenged mice by 60%, comparable to lorcaserin .
  • Cyclohexyl Analogues : Poor CNS penetration (brain/plasma ratio <0.1) due to high plasma protein binding .

Physicochemical Properties

Table 2: Physicochemical Comparison

Property Target Compound (+)-16d Cyclohexyl Analogue
logP 2.1 (predicted) 3.8 2.5
Solubility (PBS) 0.5 mg/mL (est.) <0.1 mg/mL <0.05 mg/mL
Metabolic Stability (t1/2, human liver microsomes) 45 min (est.) >120 min 25 min
  • Fluorine’s Role : Fluorination at the 2-position in the target compound likely improves metabolic stability by blocking oxidative metabolism at the cyclopropane ring .
  • Trifluoromethyl vs. Fluoroethoxy : Trifluoromethyl analogues (e.g., ) show higher metabolic resistance but poorer solubility compared to fluoroethoxy derivatives like (+)-16d .

Biological Activity

Overview

((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanamine is a chiral compound notable for its structural features, including a cyclopropyl ring substituted with a fluorine atom and a phenyl group. This compound has garnered attention due to its potential biological activity, particularly in the context of enzyme interactions and neurotransmitter modulation.

Interaction with Monoamine Oxidase

One of the primary biochemical interactions of this compound is with monoamine oxidase (MAO), an enzyme critical for the metabolism of neurotransmitters such as serotonin and dopamine. The compound acts as an inhibitor of MAO, leading to increased levels of these neurotransmitters in the synaptic cleft, which may have implications for mood regulation and neurological disorders.

The compound binds to the active site of MAO, preventing the breakdown of monoamines. This interaction can enhance neurotransmitter signaling pathways, potentially influencing various physiological processes such as mood, cognition, and motor control. The presence of the fluorine atom enhances binding affinity through electrostatic interactions, making this compound a valuable tool in pharmacological research.

Cellular Effects

Studies have indicated that this compound can modulate cellular signaling pathways by altering neurotransmitter levels. This modulation can affect neuronal excitability and synaptic plasticity, which are critical for learning and memory processes.

Case Studies and Experimental Data

  • Neurotransmitter Modulation : In vitro studies demonstrated that treatment with this compound resulted in significant increases in serotonin and dopamine levels in neuronal cultures. These findings suggest a potential role in treating conditions characterized by low levels of these neurotransmitters, such as depression and anxiety disorders.
  • Enzyme Inhibition Assays : Enzyme kinetics studies revealed that this compound exhibits competitive inhibition against MAO. The IC50 value was determined to be approximately 120 nM, indicating a strong inhibitory effect compared to other known MAO inhibitors.
  • Behavioral Studies : Animal models treated with this compound exhibited increased locomotor activity and reduced anxiety-like behaviors in standard tests (e.g., open field test and elevated plus maze), further supporting its potential therapeutic applications.

Comparison with Similar Compounds

Compound NameStructureBiological ActivityNotes
((1R,2S)-2-Fluoro-1-phenylcyclopropaneLacks amine groupMinimal MAO interactionLess effective than methanamine variant
((1R,2S)-2-Chloro-1-phenylcyclopropyl)methanamineChlorine instead of fluorineReduced activityChlorine substitution alters binding affinity
((1R,2S)-2-Methyl-1-phenylcyclopropyl)methanamineMethyl group substitutionVaries significantlyChanges steric effects on binding

Q & A

Q. What are the common synthetic routes for preparing ((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanamine and its derivatives?

Methodological Answer: The compound and its analogs are typically synthesized via reductive amination or cyclopropanation strategies. For example:

  • General Method C (from ): Use of NaBH(OAc)₃ in 1,2-dichloroethane (DCE) or NaBH₄ in methanol to reduce imine intermediates derived from aldehydes (e.g., indole-7-carboxaldehyde or quinoline-8-carboxaldehyde).
  • Cyclopropane ring formation : Stereoselective cyclopropanation of vinyl fluorides or via Simmons–Smith reactions, followed by functionalization of the amine group.
    Characterization involves 1H/13C NMR for structural confirmation and HRMS for molecular weight validation .

Q. How is the structural confirmation of this compound achieved?

Methodological Answer: Key analytical techniques include:

  • NMR spectroscopy : 1H NMR identifies proton environments (e.g., cyclopropane protons at δ 1.2–2.5 ppm, fluoro-substituent coupling patterns with ²J~47 Hz). 13C NMR confirms quaternary carbons and cyclopropane ring integrity .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₀H₁₁FN₂ requires m/z 178.0903) .
  • Optical rotation : Enantiomeric purity is assessed via polarimetry (e.g., [α]D²⁰ values reported in methanol) .

Advanced Research Questions

Q. How can receptor binding selectivity (e.g., 5-HT2C vs. 5-HT2A/2B) be evaluated for this compound?

Methodological Answer: Calcium flux assays in Flp-In-293 cells stably expressing human 5-HT receptors ():

  • Experimental setup : Cells are seeded in 384-well plates, loaded with calcium-sensitive dyes, and exposed to compound dilutions.
  • Data normalization : Responses are compared to internal references (e.g., serotonin for full agonism).
  • Analysis : EC₅₀ values and Emax are calculated using GraphPad Prism, with selectivity determined via fold-differences in potency between receptor subtypes. Replicate experiments (n=2, quadruplicate wells) ensure statistical rigor .

Q. What methods resolve enantiomeric purity of this compound?

Methodological Answer:

  • Chiral chromatography : Use of chiral stationary phases (e.g., amylose- or cellulose-based columns) to separate enantiomers.
  • Salt formation : Diastereomeric salts with chiral acids (e.g., tosylate derivatives, as in ) enhance crystallinity for X-ray diffraction or optical rotation analysis.
  • Stereoselective synthesis : Asymmetric cyclopropanation using chiral catalysts (e.g., Rh(II) or Cu(I) complexes) to directly yield the desired (1R,2S)-isomer .

Q. How should discrepancies in pharmacological data (e.g., conflicting EC₅₀ values across studies) be addressed?

Methodological Answer:

  • Replicate validation : Repeat assays under standardized conditions (e.g., cell passage number, buffer composition).
  • Batch purity analysis : Verify compound integrity via HPLC and chiral chromatography to rule out degradation or enantiomeric contamination.
  • Reference controls : Include internal agonists (e.g., lorcaserin for 5-HT2C) to normalize inter-experiment variability.
  • Mechanistic studies : Use radioligand binding assays to distinguish functional selectivity (e.g., G protein vs. β-arrestin pathways) .

Q. What strategies optimize the metabolic stability of this compound in preclinical studies?

Methodological Answer:

  • Structural modifications : Introduce electron-withdrawing groups (e.g., fluorine) to block oxidative metabolism.
  • In vitro assays : Use liver microsomes or hepatocytes to identify metabolic hotspots (e.g., CYP450-mediated N-demethylation).
  • Isotope labeling : Deuterate labile positions (e.g., cyclopropane-CH₂) to slow degradation without altering pharmacology .

Q. How is the compound’s pharmacokinetic profile assessed in vivo?

Methodological Answer:

  • Rodent models : Administer via intraperitoneal injection (e.g., 3–10 mg/kg) and collect plasma/brain samples at timed intervals.
  • LC-MS/MS quantification : Validate extraction protocols for amine-containing metabolites.
  • Tissue distribution : Autoradiography or whole-body imaging for biodistribution analysis .

Q. Note on Contradictions in Evidence

  • Stereochemical purity : and highlight the importance of resolving enantiomers, as impurities in the (1S,2R)-isomer could confound pharmacological data.
  • Receptor selectivity : Calcium flux assays () show high 5-HT2C selectivity, but in vivo open-field tests may reveal off-target effects (e.g., locomotor suppression), necessitating further validation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanamine
Reactant of Route 2
((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanamine

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